3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with pyridine-3-carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole-pyridine derivatives.
Scientific Research Applications
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,2,4-triazol-3-ylamine
- 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C10H10N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14) |
InChI Key |
JUUWABFPDYNJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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